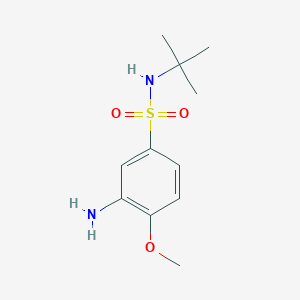
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chemical compound used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine selectively binds to the dopamine transporter ((2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine) and inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine and other psychostimulants, but (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a lower abuse potential and fewer side effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine depend on the dose, route of administration, and the specific brain regions targeted. At low doses, it increases the release of dopamine in the prefrontal cortex, enhancing cognitive function and attention. At higher doses, it activates the reward pathway in the brain, leading to euphoria and addiction-like behavior. It also has effects on other neurotransmitters, such as norepinephrine and serotonin, which can modulate its overall effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine in lab experiments include its high selectivity for (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, its lower abuse potential and fewer side effects compared to other psychostimulants, and its ability to modulate dopamine release in a dose-dependent manner. However, its limitations include the potential for off-target effects on other neurotransmitter systems, the need for specialized equipment and expertise for its synthesis and handling, and the ethical concerns associated with its use in animal experiments.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as ADHD, depression, and drug addiction. Another direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Additionally, the development of novel analogs of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine with improved selectivity and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a tool compound in neuroscience research to investigate the role of dopamine in brain function and behavior.
Eigenschaften
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDWUYRBQYXIS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)

![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)
